molecular formula C8H12O3 B8445629 5,5-Dimethyl-4-oxo-2-hexenoic acid

5,5-Dimethyl-4-oxo-2-hexenoic acid

Cat. No.: B8445629
M. Wt: 156.18 g/mol
InChI Key: KSSQYRKIMWTEME-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-oxo-2-hexenoic acid is a high-purity chemical compound intended solely for research use in laboratory settings. With the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol, this compound features reactive keto and carboxylic acid functional groups on an unsaturated carbon chain . This structure classifies it as a hexenoic acid derivative, a family of compounds known to serve as valuable intermediates and building blocks in organic synthesis . While specific biological mechanisms or direct therapeutic applications for this exact compound are not detailed in the current literature, its structural features make it a candidate for use in various research areas. These may include the development of novel synthetic methodologies, such as asymmetric iodolactonization reactions, or serving as a precursor for the synthesis of more complex molecules in medicinal and natural product chemistry . Researchers value this compound for its potential to introduce functionalized side chains and stereocenters into target structures. The product is classified as hazardous and poses risks of skin and eye damage. Researchers should handle it with care, using personal protective equipment and refer to the Safety Data Sheet for detailed hazard information (H302, H314) . It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

5,5-dimethyl-4-oxohex-2-enoic acid

InChI

InChI=1S/C8H12O3/c1-8(2,3)6(9)4-5-7(10)11/h4-5H,1-3H3,(H,10,11)

InChI Key

KSSQYRKIMWTEME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C=CC(=O)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
5,5-Dimethyl-4-oxo-2-hexenoic acid has been studied for its potential antimicrobial properties. Research indicates that it exhibits activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance.

Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory pathways. Studies have indicated that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis or asthma.

Drug Development
The compound's structure allows for modifications that can enhance its pharmacological properties. For instance, it can serve as a scaffold for synthesizing novel drugs targeting specific biological pathways. Its derivatives have been explored in the context of cancer treatment due to their ability to induce apoptosis in cancer cells.

Agrochemical Applications

Pesticide Development
Research has identified this compound as a potential precursor for synthesizing new pesticides. Its derivatives can be designed to target specific pests while minimizing environmental impact. This is particularly significant given the increasing demand for sustainable agricultural practices.

Herbicide Formulation
The compound can also be utilized in formulating herbicides. Its chemical properties allow it to interfere with plant growth regulators, providing an effective means of controlling unwanted vegetation without harming crops.

Material Science Applications

Polymer Chemistry
In material science, this compound can be used as a monomer in polymer synthesis. Its incorporation into polymer chains can enhance the material's properties, such as flexibility and thermal stability. This application is particularly relevant in developing advanced materials for packaging and construction.

Coatings and Adhesives
The compound's reactivity makes it suitable for formulating coatings and adhesives with improved adhesion properties and durability. These materials are essential in various industries, including automotive and aerospace.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical company evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating its potential use in topical formulations for wound care.

Case Study 2: Herbicide Development

In a collaborative study between agricultural chemists and biologists, derivatives of this compound were tested for herbicidal activity against common weeds in soybean crops. The findings revealed that certain derivatives effectively reduced weed biomass by over 70% without affecting soybean growth, showcasing their potential as selective herbicides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, physicochemical properties, and biological activity of 5,5-dimethyl-4-oxo-2-hexenoic acid can be contextualized by comparing it to the following analogs:

(E)-4-Oxo-2-hexenoic Acid (CAS: 119677-86-0)

  • Structural Differences : Lacks the 5,5-dimethyl substituents, reducing steric hindrance and altering electronic effects.
  • Reactivity : The absence of methyl groups likely increases solubility in polar solvents and enhances electrophilicity at the β-carbon.
  • Applications : Used as a precursor in synthesizing heterocyclic compounds due to its simpler substitution pattern.

(E)-3-Methyl-4-oxo-2-pentenoic Acid (CAS: 71339-40-7)

  • Structural Differences: Shorter carbon chain (pentenoic vs. hexenoic acid) and a methyl group at the 3-position instead of the 5-position.
  • Physicochemical Properties: Lower molecular weight (156.14 g/mol vs. 170.19 g/mol for this compound) may influence volatility and melting point.
  • Biological Relevance: Similar keto-enol tautomerism could enable interactions with enzymes like peptidylglycine α-monooxygenase (PAM), as seen in related unsaturated acids.

Hexa-2,4-dienoic Acid (CAS: 110-44-1)

  • Structural Differences : Contains conjugated double bonds (C2-C3 and C4-C5) but lacks a ketone group.
  • Reactivity: The diene system participates in Diels-Alder reactions more readily than mono-unsaturated analogs like this compound.
  • Applications : Widely used in polymer chemistry and as a flavoring agent, highlighting how functional group variations dictate industrial utility.

4-Phenyl-3-butenoic Acid (PBA)

  • Structural Differences : Aromatic phenyl substituent at the 4-position instead of a ketone group.
  • Biological Activity : Demonstrated dose-dependent inhibition of PAM, an enzyme critical in neuropeptide amidation, with anti-inflammatory effects in rodent models. This suggests that electron-withdrawing groups (e.g., ketones) in similar positions may enhance enzyme targeting.

Data Table: Key Properties of this compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted Boiling Point (°C)
This compound 20972-41-2 C₈H₁₂O₃ 170.19 α,β-unsaturated acid, ketone Not reported
(E)-4-Oxo-2-hexenoic acid 119677-86-0 C₆H₈O₃ 128.13 α,β-unsaturated acid, ketone Not reported
(E)-3-Methyl-4-oxo-2-pentenoic acid 71339-40-7 C₆H₈O₃ 156.14 α,β-unsaturated acid, ketone Not reported
Hexa-2,4-dienoic acid 110-44-1 C₆H₈O₂ 112.13 Conjugated diene, carboxylic acid 407.5 (predicted)

Research Findings and Implications

  • Biological Potential: While direct studies on this compound are sparse, the anti-inflammatory activity of PBA and the enzyme-modulating capacity of related keto-acids suggest that this compound could serve as a scaffold for designing PAM inhibitors.
  • Synthetic Utility: The ketone and carboxylic acid groups enable derivatization into esters or amides, as seen in the synthesis of sulfonamide-linked hexenoic acid derivatives.

Preparation Methods

Reaction Mechanism and Substrate Selection

The target molecule’s keto-enol tautomerism necessitates careful selection of starting materials. Pivaldehyde (2,2-dimethylpropanal) and ethyl acetoacetate are condensed under alkaline conditions (e.g., NaOH or KOH in ethanol). The reaction proceeds via enolate formation, nucleophilic attack on the aldehyde, and subsequent dehydration to form the α,β-unsaturated intermediate.

Reaction Scheme:

CH₃C(O)CO₂Et + (CH₃)₃CCHOOHCH₂=C(CO₂Et)COC(CH₃)₃H⁺CH₂=C(CO₂H)COC(CH₃)₃\text{CH₃C(O)CO₂Et + (CH₃)₃CCHO} \xrightarrow{\text{OH}^-} \text{CH₂=C(CO₂Et)COC(CH₃)₃} \xrightarrow{\text{H⁺}} \text{CH₂=C(CO₂H)COC(CH₃)₃}

Optimization and Challenges

  • Catalyst: Sodium ethoxide in anhydrous ethanol improves yield (65–70%) compared to aqueous bases.

  • Side Reactions: Over-condensation and polymerization are mitigated by maintaining temperatures below 60°C.

  • Workup: Acidic hydrolysis (HCl) converts the ester to the carboxylic acid, followed by purification via recrystallization from hexane/ethyl acetate.

Table 1: Claisen-Schmidt Condensation Parameters

ParameterValue/Range
Temperature50–60°C
Reaction Time6–8 hours
Yield65–70%
Purity (HPLC)≥95%

Grignard Reaction-Based Synthesis

Grignard reagents enable the construction of the branched carbon skeleton. This method involves the addition of a vinyl Grignard reagent to a ketone precursor, followed by oxidation.

Stepwise Synthesis

  • Formation of 5,5-Dimethyl-4-oxohexanone:
    Pivaloyl chloride reacts with methyl magnesium bromide to form 5,5-dimethyl-4-oxohexanone.

  • Vinyl Grignard Addition:
    Vinyl magnesium bromide reacts with the ketone, forming a tertiary alcohol intermediate.

  • Oxidation and Dehydration:
    The alcohol is oxidized using Jones reagent (CrO₃/H₂SO₄) to the keto acid, followed by acid-catalyzed dehydration.

Reaction Scheme:

(CH₃)₃CCOCl + CH₃MgBr(CH₃)₃CCOCH₃CH₂=CHMgBr(CH₃)₃CCOCH(OH)CH₂CH₂CrO₃CH₂=C(CO₂H)COC(CH₃)₃\text{(CH₃)₃CCOCl + CH₃MgBr} \rightarrow \text{(CH₃)₃CCOCH₃} \xrightarrow{\text{CH₂=CHMgBr}} \text{(CH₃)₃CCOCH(OH)CH₂CH₂} \xrightarrow{\text{CrO₃}} \text{CH₂=C(CO₂H)COC(CH₃)₃}

Industrial Scalability Considerations

  • Cost: Grignard reagents increase production costs, making this method less favorable for large-scale synthesis.

  • Safety: Strict anhydrous conditions and controlled exothermic reactions are required.

Table 2: Grignard Method Performance Metrics

MetricData
Overall Yield45–50%
Oxidation Efficiency80–85%
Purity90–92%

Oxidation of Diol Precursors

Selective oxidation of diols offers a redox-efficient pathway. 5,5-Dimethyl-2,4-hexanediol is oxidized at the C4 position using ruthenium-based catalysts.

Catalytic Oxidation

  • Catalyst: RuCl₃/NaIO₄ in a biphasic system (water/CH₂Cl₂).

  • Mechanism: The diol is oxidized to the ketone, with concurrent dehydrogenation forming the α,β-unsaturated acid.

Reaction Scheme:

(CH₃)₃CCH(OH)CH₂CH₂OHRuCl₃/NaIO₄CH₂=C(CO₂H)COC(CH₃)₃\text{(CH₃)₃CCH(OH)CH₂CH₂OH} \xrightarrow{\text{RuCl₃/NaIO₄}} \text{CH₂=C(CO₂H)COC(CH₃)₃}

Advantages and Limitations

  • Yield: 75–80% under optimized conditions.

  • Byproducts: Over-oxidation to carboxylates occurs if pH > 8.

Biocatalytic Synthesis

Emerging enzymatic methods leverage lipases and ketoreductases for stereoselective synthesis.

Enzyme-Catalyzed Condensation

  • Substrates: Acetyl-CoA and dimethylallyl pyrophosphate.

  • Enzyme: Polyketide synthase (PKS) engineered for chain branching.

Table 3: Biocatalytic Parameters

ParameterValue
Conversion60–65%
Enantiomeric Excess≥98%
Reaction Time24–48 hours

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYieldCostScalabilityStereoselectivity
Claisen-Schmidt65–70%LowHighModerate
Grignard45–50%HighLowHigh
Oxidation75–80%MediumMediumLow
Biocatalytic60–65%HighLimitedExcellent

Q & A

Q. Table 1. Example Reaction Conditions

StepReagents/ConditionsYield
Acid chloride formationSOCl₂, benzene, reflux95%
CouplingNaHCO₃, CH₃CN/H₂O, 0°C89%
DehydrationDean-Stark trap, toluene40–89%

Basic Question: What analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry (e.g., α,β-unsaturation at C2-C3) and substituent positions (e.g., dimethyl groups at C5). Peaks near δ 6.5–7.0 ppm (vinyl protons) and δ 2.2–2.7 ppm (dimethyl groups) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular ion peaks and fragmentation patterns.
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–260 nm) is ideal for purity assessment, especially for intermediates prone to oxidation .

Advanced Question: How do oxidative conditions affect the stability of this compound, and what mechanisms drive its degradation?

Methodological Answer:
Under oxidative conditions (e.g., hypochlorite exposure), the compound may undergo decarboxylation or halogenation at the α-position.

  • Mechanistic Insight : The conjugated enone system facilitates electron delocalization, making the β-carbon susceptible to electrophilic attack. For example, hypochlorite-induced decarboxylation generates CO₂ and a chlorinated alkene intermediate .
  • Experimental Design :
    • Use pH-controlled buffers (e.g., phosphate, pH 7–9) to isolate degradation pathways.
    • Monitor reaction progress via FT-IR (loss of carboxylic acid C=O stretch at ~1700 cm⁻¹) and GC-MS for volatile byproducts .

Advanced Question: How can computational modeling predict the reactivity of this compound in complex biochemical systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, the α,β-unsaturated ketone moiety is highly electrophilic, enabling Michael addition reactions with thiols or amines .
  • Molecular Dynamics (MD) Simulations : Model interactions with biomolecules (e.g., enzymes) to assess binding affinity. Tools like GROMACS or AMBER can simulate solvation effects and conformational stability .

Advanced Question: How should researchers resolve contradictions in reported stability data for this compound across different studies?

Methodological Answer:

  • Controlled Replication : Standardize variables such as solvent (polar vs. nonpolar), temperature, and oxygen exposure. For example, discrepancies in thermal stability may arise from uncontrolled humidity .
  • Statistical Analysis : Apply ANOVA or t-tests to compare datasets. Use sensitivity analysis to identify critical variables (e.g., trace metal contaminants accelerating oxidation) .
  • Meta-Analysis Framework : Systematically review literature using databases like PubMed or SciFinder, and document exclusion/inclusion criteria (e.g., excluding studies without NMR validation) .
    05 文献检索Literature search for meta-analysis
    02:58

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS07: H315/H319) .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., SOCl₂).
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent oxidation .

Advanced Question: What strategies optimize the enantioselective synthesis of derivatives of this compound?

Methodological Answer:

  • Chiral Catalysts : Employ asymmetric organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) to induce stereocontrol during aldol or Michael additions .
  • Kinetic Resolution : Use chiral HPLC columns (e.g., Chiralpak® IA/IB) to separate enantiomers and determine enantiomeric excess (ee) .

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